![molecular formula C9H8I2 B14483861 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 65886-93-3](/img/structure/B14483861.png)
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-(iodomethyl)bicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions. One common method involves the use of rhodium (I) complexes as catalysts. The process starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.
Chemical Reactions Analysis
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures.
Scientific Research Applications
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting the compound’s reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry methods to predict the compound’s behavior in various environments .
Comparison with Similar Compounds
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:
Benzocyclobutene: Similar bicyclic structure but lacks the iodine atoms.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the iodine substituents.
1,2-Dihydrobenzocyclobutene: Another related compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of this compound, particularly its iodine substituents, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
65886-93-3 |
|---|---|
Molecular Formula |
C9H8I2 |
Molecular Weight |
369.97 g/mol |
IUPAC Name |
2-iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H8I2/c10-5-7-2-1-6-3-4-8(6)9(7)11/h1-2H,3-5H2 |
InChI Key |
UIFCJJJUQSXTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2I)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


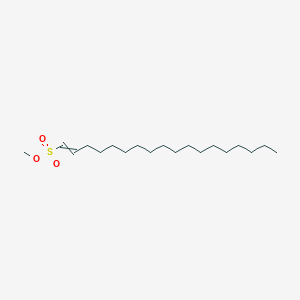
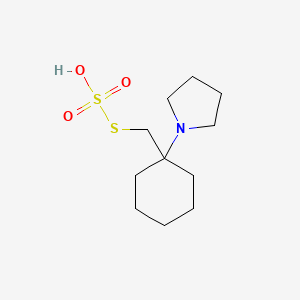
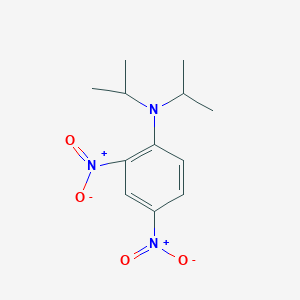
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
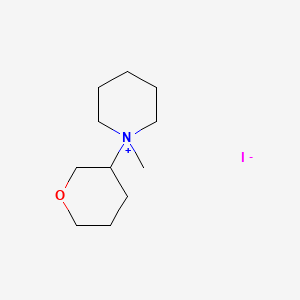
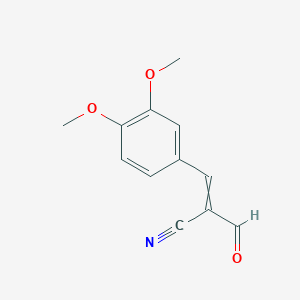
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
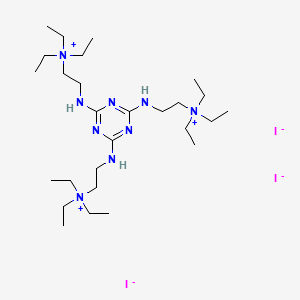
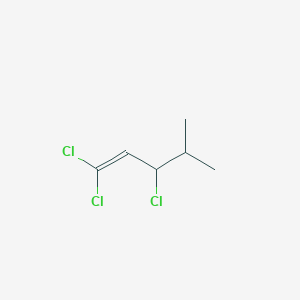
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
